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Cat. No.: B1662143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mofegiline Hydrochloride (also known as MDL 72974A) is a potent, selective, and irreversible

inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Its high selectivity for MAO-B over

MAO-A makes it a valuable tool compound for neuroscience research, particularly in studies

related to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3] Mofegiline's

mechanism of action involves enzyme-activated irreversible inhibition, providing a sustained

effect that is advantageous for both in vitro and in vivo experimental paradigms.[1][4] Beyond

its well-characterized role as an MAO-B inhibitor, Mofegiline also exhibits inhibitory activity

against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion

protein-1 (VAP-1), suggesting its potential utility in studies of neuroinflammation.[2][6]

These application notes provide a comprehensive overview of Mofegiline Hydrochloride,

including its mechanism of action, key quantitative data, and detailed protocols for its use in

fundamental neuroscience research.
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Property Value

Synonyms MDL 72974A, MDL-72974

CAS Number 120635-25-8

Molecular Formula C₁₁H₁₃F₂N • HCl

Molecular Weight 233.69 g/mol

Solubility
Water: 30 mg/mL; DMSO: 110 mg/mL

(ultrasonic)[2][5]

Mechanism of Action
Mofegiline acts as a mechanism-based inhibitor of MAO-B.[6] The inhibition process involves

the formation of a covalent adduct between Mofegiline and the N(5) position of the flavin

cofactor within the enzyme's active site.[6][7] This irreversible binding leads to a stoichiometric,

single-turnover inhibition of MAO-B activity.[6][7] By inhibiting MAO-B, Mofegiline prevents the

breakdown of dopamine in the brain, thereby increasing its synaptic availability.[8][9] This

action is central to its neuroprotective effects observed in models of Parkinson's disease.[2]

Signaling Pathways
The primary signaling pathway influenced by Mofegiline is the dopamine metabolic pathway. By

inhibiting MAO-B, Mofegiline prevents the oxidative deamination of dopamine to 3,4-

dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite. This, in turn, reduces the

production of hydrogen peroxide (H₂O₂), a source of oxidative stress. The preservation of

dopamine levels and the reduction of oxidative stress are key neuroprotective mechanisms.

Furthermore, MAO-B inhibitors like Mofegiline have been shown to modulate pro-survival and

anti-apoptotic signaling pathways, including the regulation of Bcl-2 and Bax protein families,

which are critical in preventing mitochondrial-mediated apoptosis.
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Mofegiline's mechanism of neuroprotection.

Quantitative Data
The following tables summarize the in vitro and in vivo potency of Mofegiline Hydrochloride.

Table 1: In Vitro Inhibition Data
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Target Species IC₅₀ Ki Reference(s)

MAO-B
Rat (brain

mitochondria)
3.6 nM - [1][2]

MAO-A
Rat (brain

mitochondria)
680 nM - [1][2]

MAO-B
Human

(recombinant)
- 28 nM [6][7]

SSAO/VAP-1 Human 20 nM - [2]

SSAO Dog (aorta) 2 nM - [1]

SSAO Rat (aorta) 5 nM - [1]

SSAO Bovine (aorta) 80 nM - [1]

Dopamine

Uptake
Rat (striatum) 31.8 µM - [1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is

the concentration required to produce half maximum inhibition.

Table 2: In Vivo Efficacy Data
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Model Species
Route of
Administr
ation

Dose Effect ED₅₀
Referenc
e(s)

MAO-B

Inhibition
Rat Oral

0.1-2.5

mg/kg

Inhibition of

brain MAO-

B activity

0.18 mg/kg [1][4]

MAO-A

Inhibition
Rat Oral -

Inhibition of

brain MAO-

A activity

8 mg/kg [1][4]

MPTP-

induced

Neurotoxici

ty

Mouse
Intraperiton

eal
1.25 mg/kg

Rescued

decreases

in striatal

dopamine,

DOPAC,

and HVA

- [1][2]

ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50%

of the population that takes it.

Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Mofegiline
Hydrochloride on MAO-B.

Materials:

Mofegiline Hydrochloride

Recombinant human MAO-B enzyme

MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)

MAO-B assay buffer
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Positive control inhibitor (e.g., Selegiline)

96-well black microplate

Fluorometric microplate reader

Procedure:

Prepare Reagents:

Prepare a stock solution of Mofegiline Hydrochloride in an appropriate solvent (e.g.,

DMSO).

Prepare serial dilutions of Mofegiline Hydrochloride in MAO-B assay buffer to achieve a

range of desired concentrations.

Prepare the MAO-B enzyme solution and substrate solution according to the

manufacturer's instructions.

Assay Protocol:

Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.

Add 10 µL of the Mofegiline Hydrochloride dilutions or the positive control to the

respective wells. Include a vehicle control (e.g., DMSO).

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.

Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.

Measurement:

Immediately place the plate in a fluorometric microplate reader.

Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm

for H₂O₂-based assays).
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Data Analysis:

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each

concentration of Mofegiline Hydrochloride.

Calculate the percentage of inhibition relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Mofegiline Hydrochloride
concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Prepare Reagents
(Mofegiline dilutions, MAO-B enzyme, substrate)

Add MAO-B Enzyme to 96-well plate

Add Mofegiline/Control

Incubate at 37°C

Add MAO-B Substrate

Measure Fluorescence (Kinetic Read)

Data Analysis (Calculate % Inhibition, Determine IC₅₀)
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Day 1

Day 2

Day 9

Analysis

Administer Mofegiline HCl (or vehicle)

Administer MPTP (or saline)

Euthanize mice and dissect striata

Homogenize tissue and prepare for HPLC

Quantify Dopamine, DOPAC, HVA via HPLC

Statistical Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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